Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate
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Overview
Description
Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate is a quinoline derivative known for its diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a nitrogen atom at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by esterification to introduce the methyl ester group. The reaction conditions often involve heating the mixture under reflux with a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a quinone derivative.
Reduction: The carbonyl group at position 2 can be reduced to form a hydroxyl group, resulting in a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 8.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitro-substituted quinoline derivatives.
Scientific Research Applications
Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline-3-carboxylic acid: A related compound with a carboxyl group at position 3.
Uniqueness
Methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and ester groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 5-ethyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-8-6-5-7-9-10(8)12(16)11(14(18)19-3)13(17)15(9)2/h5-7,16H,4H2,1-3H3 |
InChI Key |
AZHFWCDOYBZGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)OC)C |
Origin of Product |
United States |
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